1,1,3-Trifluoroprop-1-ene
Overview
Description
1,1,3-Trifluoroprop-1-ene is a colorless gas with the chemical formula C₃H₃F₃ . It is an unsaturated compound containing both fluorine and chlorine atoms. The molecule features a double bond between the carbon atoms, making it an alkene . Its systematic IUPAC name is 1,1,3-Trifluoro-1-propene .
Molecular Structure Analysis
The molecular structure of 1,1,3-Trifluoroprop-1-ene consists of three carbon atoms ©, three hydrogen atoms (H), and three fluorine atoms (F). The central carbon atom is doubly bonded to one of the adjacent carbons and singly bonded to the other. The chlorine atom is attached to the terminal carbon. The molecule adopts a linear geometry due to the double bond .
Scientific Research Applications
1. Medicinal Chemistry and Drug Development
1,1,3-Trifluoroprop-1-ene (TFPE) has shown potential in medicinal chemistry. For instance, a study by Ikeda (2019) discussed the development of a new fluorination reagent, CF3CH=CHTMS (1), from commercially available chemicals. This reagent was used to introduce the TFPE group into molecules, demonstrating enhanced pharmaceutical activity in an indometacin analogue with a TFPE group compared to the original indometacin (Ikeda, 2019).
2. Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, such as 3-(3,3,3-trifluoroprop-1-en-2-yl)furans, involves palladium-catalyzed cyclization-isomerization. Zhang, Zhao, and Lu (2007) reported the successful synthesis of these compounds through a series of steps, highlighting the versatility of TFPE in chemical synthesis (Zhang, Zhao, & Lu, 2007).
3. Applications in Organic Synthesis
The generation and application of 1-trifluoromethylvinyllithium, derived from TFPE, has been explored for synthesizing CF3-containing allylic alcohols and vinyl ketones. Nadano et al. (2010) demonstrated its versatility in organic synthesis, including the Pauson-Khand reaction and Nazarov cyclization (Nadano et al., 2010).
4. Refrigerant and Thermodynamic Properties
TFPE has potential applications as a refrigerant due to its low global warming potential. Studies like Yin et al. (2020) have measured its saturated vapor pressure and gaseous pvT properties, providing valuable data for its application in refrigeration systems (Yin, Ke, Zhao, & Ma, 2020).
properties
IUPAC Name |
1,1,3-trifluoroprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3/c4-2-1-3(5)6/h1H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZZGOOCQOQVOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629199 | |
Record name | 1,1,3-Trifluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Trifluoroprop-1-ene | |
CAS RN |
58777-31-4 | |
Record name | 1,1,3-Trifluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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